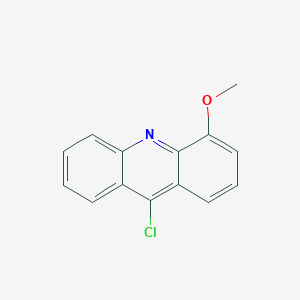

9-Chloro-4-methoxyacridine

Description

Foundational Significance of Acridine (B1665455) Derivatives in Chemical Biology and Medicinal Chemistry

The acridine nucleus, a nitrogen-containing tricyclic heterocycle, represents one of the most privileged scaffolds in medicinal chemistry and chemical biology. ptfarm.pl Its unique, planar structure is a critical feature that allows acridine derivatives to function as intercalating agents, capable of inserting themselves between the base pairs of DNA. researchgate.net This interaction can disrupt DNA replication and transcription, forming the basis for the development of potent therapeutic agents. nih.gov

Acridine derivatives have a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties. wikipedia.org Beyond direct therapeutic applications, their inherent fluorescence makes them invaluable as probes for studying and monitoring biochemical and pharmacological processes. ptfarm.pl The ability to modify the acridine core at various positions allows for the fine-tuning of its chemical and physical properties, leading to the development of selective enzyme inhibitors, ion sensors, and agents to combat multi-drug resistance in cancer. ptfarm.plnih.gov The versatility and stability of the acridine framework have cemented its importance as a foundational structure in the design of new bioactive molecules.

Historical Trajectories and Modern Relevance of Acridine Research

The journey of acridine research began in the late 19th and early 20th centuries, with acridine itself first isolated from coal tar. ptfarm.pl The initial applications were primarily as dyes and antiseptics. wikipedia.org A significant milestone was the development of acridine-based antibacterial agents, such as proflavine, and antimalarials like quinacrine (B1676205) (a derivative of 9-aminoacridine), which saw extensive use during World War II. Current time information in Bangalore, IN.

While the advent of penicillin and other antibiotics temporarily eclipsed their use, the rise of drug-resistant pathogens has renewed interest in acridines as potential antibacterial agents. Current time information in Bangalore, IN. In the mid-20th century, the discovery that acridines could interact with DNA shifted their research focus towards anticancer applications. This led to the development of drugs that target DNA-related enzymes like topoisomerases. Current time information in Bangalore, IN. Today, research continues to evolve, with modern synthetic methods enabling the creation of complex acridine hybrids and conjugates to target a range of diseases, from parasitic infections like leishmaniasis to various forms of cancer, underscoring the enduring relevance of this chemical class. nih.govwikipedia.org

Properties

CAS No. |

16492-15-2 |

|---|---|

Molecular Formula |

C14H10ClNO |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

9-chloro-4-methoxyacridine |

InChI |

InChI=1S/C14H10ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3 |

InChI Key |

MMLKZYVOSAHXFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 9 Chloro 4 Methoxyacridine

Strategies for the Construction of the Acridine (B1665455) Core

The formation of the fundamental acridine structure can be achieved through several established and modified synthetic routes. These methods provide access to the tricyclic system, which can then be further functionalized.

Modified Ullmann Condensation Approaches

The Ullmann condensation is a classical method for the formation of C-N bonds, which is pivotal in the synthesis of the acridine core. scribd.comresearchgate.netwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. researchgate.netwikipedia.org In the context of acridine synthesis, a modified approach often begins with the condensation of an appropriately substituted aniline (B41778) with an o-chlorobenzoic acid derivative. For instance, the reaction of an aniline with o-chlorobenzoic acid forms a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.com This intermediate is then cyclized to an acridone (B373769). scribd.comnih.gov The acridone is subsequently converted to the 9-chloroacridine (B74977) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comresearchgate.nettandfonline.com The removal of excess POCl₃ after the reaction is critical for obtaining a pure product. tandfonline.com

A parallel synthetic strategy has been developed that utilizes triflates of salicylic (B10762653) acid derivatives. These triflates are coupled with substituted anilines using Buchwald-Hartwig conditions to form diarylamine intermediates. nih.gov Subsequent hydrolysis of the ester group, followed by a Friedel-Crafts-type cyclization with POCl₃, yields the desired 9-chloroacridine core. nih.gov This method allows for greater diversity in the substitution pattern of the resulting acridine.

Bernthsen and Friedländer Synthesis Variants

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. ptfarm.plwikipedia.orgwikipedia.org The use of polyphosphoric acid can allow for lower reaction temperatures, though often with reduced yields. wikipedia.org The mechanism involves the formation of an acyl chloride in situ, which then acylates the diarylamine, followed by cyclization and dehydration. youtube.com

The Friedländer synthesis provides a route to quinoline (B57606) and, by extension, acridine derivatives. wikipedia.org In a variation applicable to acridines, a salt of anthranilic acid is treated with cyclohex-2-enone at 120°C to produce 9-methylacridine. pharmaguideline.comnih.govslideshare.net This method relies on the reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. wikipedia.org

Role of Friedel-Crafts Acylation in Acridine Precursor Synthesis

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones and can be instrumental in the synthesis of acridine precursors. wikipedia.orgsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com

In the context of acridine synthesis, intramolecular Friedel-Crafts acylation is a key step in the cyclization of N-arylanthranilic acids to form acridones. scribd.com The carboxylic acid is activated, often by conversion to an acyl chloride or by using a dehydrating agent like polyphosphoric acid, which then facilitates the electrophilic attack on the adjacent aromatic ring to close the central ring of the acridine system. scribd.comnih.gov More recently, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the synthesis of acridine derivatives through tandem arylation/Friedel-Crafts reactions of o-acylanilines with diaryliodonium salts, offering a more environmentally friendly approach by avoiding organic solvents. jsynthchem.comjsynthchem.comresearchgate.net

Regioselective Derivatization Strategies at the Acridine Nucleus

The 9-chloro substituent on the 4-methoxyacridine (B8765750) core is a versatile handle for introducing a wide range of functional groups through regioselective reactions.

Nucleophilic Aromatic Substitution Reactions at Position 9

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is analogous to that of acid chlorides, where the pyridine-like nitrogen atom activates the C-9 position towards nucleophilic attack. youtube.com A variety of nucleophiles can displace the chloride, including amines, phenols, and thiols.

The reaction of 9-chloroacridines with amines, for example, is a common method to synthesize 9-aminoacridine (B1665356) derivatives. nih.govresearchgate.net These reactions can sometimes be sluggish and may require heating. youtube.com In some cases, the 9-chloroacridine is first converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol, which is then displaced by the amine. nih.gov

Transition Metal-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kharasch)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they are readily applied to the derivatization of 9-chloroacridines.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction has been successfully employed for the functionalization of 9-chloroacridines. thieme-connect.comrsc.org For instance, 9-chloroacridines can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to afford the corresponding 9-aryl or 9-vinylacridines. thieme-connect.com The use of a magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle catalyst has been shown to be highly efficient and recyclable for the Suzuki-Miyaura coupling of 9-chloroacridines. thieme-connect.com

The Kharasch cross-coupling reaction, which typically involves a Grignard reagent and an organic halide catalyzed by a transition metal salt (often iron or cobalt), can also be used to introduce alkyl or aryl groups at the 9-position of the acridine ring. researchgate.net This provides a complementary method to the Suzuki-Miyaura coupling for C-C bond formation.

Multifunctionalization Protocols at Peripheral Positions

The strategic functionalization of the acridine core at positions other than the highly reactive C9-position is crucial for fine-tuning the molecule's properties. Advanced synthetic protocols, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the introduction of various substituents onto the peripheral aromatic rings of acridine systems.

A prominent methodology for this purpose is the Sonogashira cross-coupling reaction, which allows for the introduction of arylethynyl groups. While research directly on 9-chloro-4-methoxyacridine is specific, methodologies applied to analogous structures, such as 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, demonstrate the feasibility of such transformations. beilstein-journals.org In a typical protocol, the di-bromoacridine derivative is reacted with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst (CuI). beilstein-journals.org This reaction proceeds chemoselectively at the carbon-bromine bonds, leaving the C9-chloro group intact for subsequent modifications. beilstein-journals.org The expansion of the π-conjugated system through the addition of these arylethynyl moieties significantly influences the photophysical properties of the resulting molecules. beilstein-journals.org

The table below outlines the optimized conditions for a double Sonogashira cross-coupling reaction on a model acridine system, which is applicable for the functionalization of a suitably halogenated this compound precursor.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.6 mol %), CuI (1.2 mol %) | Diisopropylethylamine (DIPEA) | DIPEA | 80 | 3 | 72 | beilstein-journals.org |

Synthesis of Complex Acridine Architectures

Building upon the foundational this compound scaffold, chemists have developed methods to construct larger, more complex molecular architectures. These strategies involve linking multiple acridine units or conjugating the acridine core with other heterocyclic systems to create novel structures with unique functionalities.

Design and Synthesis of Bis- and Tetra-Acridine Conjugates

The synthesis of molecules containing two (bis) or four (tetra) acridine units is a significant area of research. These conjugates are often designed to interact with biological macromolecules, such as DNA. The general approach involves using a linker molecule with multiple nucleophilic sites, typically amino groups, which can displace the chlorine atom at the C9-position of two or more acridine units.

For instance, the synthesis of bis-acridinyl compounds can be achieved by reacting a diamine with two equivalents of an activated acridine, such as a 9-methoxyacridine (B162088) (which can be prepared from 9-chloroacridine). nih.gov Studies on N,N-bis-(3-aminopropyl)-4-methoxybenzylamine demonstrated its smooth reaction with 9-methoxyacridine to yield the corresponding bis-(9-acridinyl) compound. nih.gov This strategy is directly applicable to this compound.

Similarly, research on 9-chloro-2-methoxyacridines has led to the successful synthesis of both dimeric and tetrameric complexes. researchgate.net The antileishmanial activity of these complex structures was found to depend on the nature of the substituent at the 9-position and the length of the linker chain connecting the acridine moieties. researchgate.net

The following table summarizes a representative synthesis of a bis-acridine compound.

| Acridine Precursor | Linker | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-Methoxyacridine | N,N-bis-(3-aminopropyl)-4-methoxybenzylamine | Methanol, Room Temperature | N¹,N⁷-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine | Good | nih.gov |

Fabrication of Hybrid Molecular Scaffolds (e.g., Quinoline-Acridine Hybrids)

Molecular hybridization involves combining two or more different pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic activities. The fusion of an acridine core with other heterocyclic systems, such as quinoline, is a promising strategy.

The synthesis of such hybrids typically relies on established coupling chemistries. For example, a common method for creating quinoline hybrids involves preparing a key intermediate, such as a quinoline-carbohydrazide, which can then be reacted with various electrophiles. nih.gov Another approach involves coupling a brominated quinoline intermediate with a molecule like N-Boc piperazine, followed by deprotection and subsequent reaction with other moieties. nih.gov

A plausible synthetic route to a quinoline-acridine hybrid could involve the nucleophilic substitution of the chlorine atom in this compound by an amino-functionalized quinoline. The reaction would likely be performed in a suitable solvent, possibly with the addition of a base to scavenge the HCl byproduct, analogous to syntheses of 9-anilinoacridine (B1211779) derivatives. nih.gov This approach leverages the high reactivity of the C9-position of the acridine ring.

Formation of Fused Heterocyclic and Spiro-Acridine Systems

The construction of fused and spiro-acridine systems represents a sophisticated level of molecular architecture, leading to rigid, three-dimensionally complex structures.

Spiro-acridines feature a common atom that is part of both the acridine ring system and an attached ring. The synthesis of spiro-heterocycles can be achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition reaction. researchgate.net This method involves the in situ generation of an azomethine ylide which then reacts with a suitable dipolarophile to form a spiro-pyrrolidine ring. While specific examples starting from this compound are not detailed, the principles of cycloaddition reactions could be adapted to functionalized acridine derivatives to create novel spiro-systems.

Fused heterocyclic systems involve the sharing of two or more atoms between the acridine core and an adjacent ring. These are often prepared through intramolecular cyclization reactions on a pre-functionalized acridine precursor.

Introduction of Phosphoryl Moieties

The incorporation of phosphorus-containing groups, or phosphoryl moieties, onto the acridine scaffold can significantly alter its chemical and biological properties. A key method for creating such derivatives is through the nucleophilic aromatic substitution of hydrogen (SNH). nih.gov

This modern approach avoids the need for pre-functionalizing the acridine ring with a leaving group. Instead, the reaction can proceed directly on the acridine heterocycle with a suitable phosphorus-based nucleophile. The process typically occurs in two stages: first, the nucleophilic addition to the electron-deficient acridine ring to form a stable intermediate σH-adduct, followed by an oxidative step to restore aromaticity and yield the final 9-phosphorylated acridine. nih.gov This method is efficient and avoids the often harsh conditions or multistep procedures of classical syntheses. nih.gov

Advanced Spectroscopic and Photophysical Characterization in Academic Research

High-Resolution Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For 9-Chloro-4-methoxyacridine, ¹H and ¹³C NMR spectra would provide critical data on the arrangement of protons and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the acridine (B1665455) core and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group. The coupling patterns (spin-spin splitting) between adjacent protons would help in assigning the specific positions of the protons on the aromatic rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings, as well as the methoxy carbon, would provide further confirmation of the molecular structure. The carbon atom attached to the chlorine (C-9) and the carbon bearing the methoxy group (C-4) would exhibit characteristic chemical shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and between protons and carbons. These experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, confirming the substitution pattern of the acridine ring.

At present, detailed, publicly available experimental NMR data specifically for this compound is limited in the scientific literature.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the precise molecular weight of this compound and to study its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₄H₁₀ClNO). The isotopic pattern of the molecular ion peak, particularly the M+2 peak due to the presence of the chlorine-37 isotope, would be a key indicator of the presence of a chlorine atom in the molecule.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide valuable structural information, such as the loss of a methyl group from the methoxy substituent or the cleavage of the chloro group.

| Technique | Expected Observation | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Precise m/z value for the molecular ion [M]⁺ or [M+H]⁺. | Confirmation of the elemental formula C₁₄H₁₀ClNO. |

| Isotope Pattern Analysis | Presence of a significant M+2 peak (~3:1 ratio with M peak). | Confirmation of the presence of one chlorine atom. |

| Fragmentation Analysis (MS/MS) | Characteristic fragment ions (e.g., loss of •CH₃, Cl•). | Structural elucidation and confirmation of substituent groups. |

Specific experimental mass spectrometry data for this compound is not widely reported in peer-reviewed journals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. The resulting spectrum serves as a unique "fingerprint" for the compound.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for:

C-H stretching of the aromatic rings and the methoxy group.

C=C and C=N stretching vibrations within the acridine aromatic system.

C-O stretching of the methoxy group.

C-Cl stretching , which typically appears in the fingerprint region.

Electronic and Photophysical Properties Investigation

The electronic and photophysical properties of this compound determine its interaction with light and are crucial for its potential applications in areas such as fluorescent probes and photosensitizers.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The acridine core possesses an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV and visible regions.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* transitions. The position of the methoxy group at the 4-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acridine, due to the extension of the conjugated system by the electron-donating methoxy group. The solvent polarity can also influence the position and intensity of these absorption bands.

| Parameter | Expected Value/Observation | Significance |

| λmax (nm) | Multiple absorption bands in the UV-A and UV-B regions. | Indicates the energies of electronic transitions. |

| Molar Absorptivity (ε) | High values for π-π* transitions. | Relates to the probability of the electronic transition. |

Specific experimental UV-Vis absorption data for this compound is not extensively documented.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. Acridine derivatives are often fluorescent, and their emission properties are highly sensitive to their chemical environment and substitution pattern.

Steady-State Fluorescence: The fluorescence spectrum of this compound would provide information on the emission wavelength (λem) and the fluorescence quantum yield (Φf). The position of the methoxy group can significantly affect these parameters. The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural relaxation in the excited state.

Time-Resolved Fluorescence: Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time, providing the fluorescence lifetime (τf). This parameter is crucial for understanding the dynamics of the excited state and can be affected by various quenching processes.

| Parameter | Expected Observation | Significance |

| Emission Wavelength (λem) | Emission in the visible region of the spectrum. | Characterizes the energy of the emitted photons. |

| Fluorescence Quantum Yield (Φf) | Varies depending on solvent and temperature. | Represents the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τf) | Typically in the nanosecond range for acridines. | Provides information on the kinetics of excited-state decay. |

While the fluorescence of various acridine derivatives is well-studied, specific and detailed experimental fluorescence data for this compound is not readily found in the scientific literature.

Environmental and Solvent Effects on Photophysical Behavior

Currently, there is a notable lack of specific research data in publicly accessible literature concerning the environmental and solvent effects on the photophysical behavior of this compound. While studies on related acridine derivatives, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), show significant solvatochromism and viscosity-dependent fluorescence, direct experimental data for this compound is not available. The photophysical properties of acridine compounds are highly sensitive to the nature and position of substituents on the acridine ring. Therefore, direct extrapolation from other derivatives is not scientifically rigorous.

Proton-Dependent Fluorescence Quenching and pH Sensitivity

Similar to the solvent effects, specific data on the proton-dependent fluorescence quenching and pH sensitivity of this compound are not detailed in the available scientific literature. The aminoacridine derivative, ACMA, is well-documented as a pH-sensitive fluorescent probe whose fluorescence is quenched in the presence of a proton gradient. globalauthorid.comnih.gov This pH sensitivity is attributed to the protonation of the acridine ring nitrogen. While it is plausible that this compound exhibits some degree of pH-dependent fluorescence due to the basicity of the ring nitrogen, the extent and nature of this phenomenon have not been experimentally characterized.

Electrochemical Behavior and Redox Potential Analysis

The electrochemical properties of acridine derivatives are of significant interest due to their involvement in biological redox processes and their potential as anticancer agents. While direct and extensive studies on this compound are limited, the electrochemical behavior of the parent compound, 9-chloroacridine (B74977) (9Cl-A), has been investigated in detail and provides a strong basis for understanding the redox processes of its derivatives. nih.gov

The redox behavior of the acridine core is complex and highly dependent on pH. nih.gov The introduction of a methoxy group at the 4-position is expected to influence the electron density of the aromatic system, thereby modulating the redox potentials observed in the parent 9-chloroacridine.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to probe the redox mechanisms of acridine compounds. For the closely related 9-chloroacridine, CV studies have revealed a complex, pH-dependent, and irreversible redox process that is diffusion-controlled. nih.gov

The oxidation process is initiated by the formation of a cation radical. nih.gov Similarly, the reduction involves the generation of a radical monomer. nih.gov Studies on other 9-acridinyl derivatives confirm that the primary electroactive site is the acridine ring itself, specifically the nitrogen atom (N10). nih.gov The presence of substituents, such as the methoxy group in this compound, would be expected to alter the potential at which these redox events occur but not the fundamental mechanism associated with the acridine core.

Below is a table summarizing the key electrochemical findings for the parent compound, 9-chloroacridine, which serves as a reference for understanding the potential behavior of this compound.

| Parameter | Observation for 9-chloroacridine | Reference |

| Redox Process | Complex, pH-dependent, irreversible | nih.gov |

| Control | Diffusion-controlled | nih.govnih.gov |

| Oxidation | Initiates with cation radical formation | nih.govnih.gov |

| Reduction | Produces a radical monomer | nih.govnih.gov |

| Interaction | Intercalates into double-stranded DNA | nih.gov |

This table presents data for 9-chloroacridine as a proxy due to the lack of specific data for this compound.

Redox Processes and Cation Radical Formation

The electrochemical oxidation of 9-chloroacridine begins with the formation of a cation radical monomer. This highly reactive species can then undergo further reactions, such as dimerization, followed by a subsequent oxidation of the dimer to form a new cation radical. nih.gov The reduction pathway is similarly complex, starting with the formation of radical monomers that are stabilized through dimerization. nih.gov

Chemical Reactivity and Structure Activity Relationship Sar Studies

Intrinsic Reactivity Profile and Reaction Pathways

The chemical behavior of 9-Chloro-4-methoxyacridine is largely dictated by the electronic properties of the acridine (B1665455) core, which is significantly influenced by its substituents. The tricyclic aromatic system, with an embedded nitrogen atom, creates a unique reactivity profile.

Substituents on the acridine ring have a profound impact on its chemical reactivity and stability. rsc.org The rate of nucleophilic substitution at the C9 position is strongly dependent on the nature and position of these substituents. rsc.orgresearchgate.net For instance, the presence of electron-withdrawing groups can further enhance the reactivity of the C9 position towards nucleophiles. Conversely, electron-donating groups may decrease this reactivity.

The stability of the resulting substituted acridine is also influenced by these groups. For example, studies on N-substituted acridone (B373769) derivatives have shown that their spectroscopic and electrochemical properties are substituent-dependent. tue.nl The introduction of different functional groups can alter the electron density distribution across the molecule, affecting its stability and intermolecular interactions. wikipedia.orgbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For acridine derivatives, QSAR models have been instrumental in the development of new therapeutic agents. nih.govnih.govnih.gov

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.govresearchgate.net For acridines, these studies have been applied to a range of activities, including anticancer, antimalarial, and antibacterial properties. nih.govweizmann.ac.il These models often use descriptors related to steric, electronic, and topological features of the molecules. researchgate.net By identifying the key structural requirements for a particular biological effect, QSAR facilitates the rational design of more potent and selective drug candidates. nih.gov For example, 9-anilinoacridines have been extensively studied, with their DNA intercalating and topoisomerase inhibitory activities being correlated with their structural features. nih.govrsc.org

The type and position of substituents on the acridine ring are critical determinants of biological activity. researchgate.net Studies on various acridine derivatives have highlighted the importance of substituents like halogens, methoxy (B1213986) groups, and amino groups.

For instance, in a series of 9-anilinoacridines studied for their antimalarial activity, C-3,6-diamino substitution was found to substantially increase their effectiveness against chloroquine-resistant Plasmodium falciparum. weizmann.ac.il In another study on the antiprion activity of quinacrine (B1676205) analogs, the substitution pattern on the acridine ring was a major factor influencing their efficacy and cytotoxicity. researchgate.net Specifically, the 2-methoxy-6-chloro substitution pattern of quinacrine was compared with other patterns, revealing that different substitutions could lead to similar activity but with reduced toxicity. researchgate.net

The following table summarizes the influence of substituents on the anticancer activity of some 9-anilinoacridine (B1211779) derivatives.

| Compound | Substituent at C9 | Other Substituents | Biological Activity Highlight | Reference |

|---|---|---|---|---|

| Amsacrine (B1665488) (m-AMSA) | Anilino | - | Antitumor agent, DNA topoisomerase II inhibitor. | rsc.org |

| 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | 3',5'-disubstituted anilino | Hydroxymethyl at 5' of anilino | Potent topoisomerase II inhibitor with significant in vivo antitumor efficacy. | rsc.org |

| 9-Phenoxyacridines | Phenoxy | - | Moderate cytotoxicity against leukemia cell lines. | rsc.org |

| 3,6-Diamino-1'-amino-9-anilinoacridine | 1'-amino-anilino | 3,6-diamino | Most active against drug-resistant P. falciparum (IC50 = 25 nM) and low cytotoxicity. | weizmann.ac.il |

Tautomerism and Conformational Analysis in Solution and Solid States

The three-dimensional structure and potential for isomeric forms of this compound are crucial for its interaction with biological targets. Acridine itself is a planar molecule. wikipedia.org However, substitutions can introduce conformational flexibility.

Studies on 9-aminoacridine (B1665356) have shown that the conformation can be influenced by protonation. rsc.org In the solid state, the dihedral angle between the acridine ring and the amino group can change upon the formation of a hydrochloride salt. rsc.org X-ray crystallography of a 2,2'-dimethoxy-9,9'-biacridine derivative revealed an almost perpendicular conformation between the two acridine rings, highlighting the potential for significant conformational variations in more complex acridine structures. researchgate.net Theoretical studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines suggest that these molecules adopt a distorted geometry. beilstein-journals.org

Tautomerism, the interconversion of structural isomers, is also a possibility for substituted acridines, particularly those with amino, hydroxyl, or thiol groups. While specific studies on the tautomerism of this compound are not prevalent, research on related heterocyclic systems like pyridines and quinazolinones demonstrates that the tautomeric equilibrium is sensitive to the solvent and the nature of the substituents. mdpi.com For instance, the position of a proton can shift between a ring nitrogen and an exocyclic heteroatom. Computational studies on substituted pyridines have been used to calculate the relative stabilities of different tautomers in solution. mdpi.com

Molecular Mechanisms of Action in Biological Systems in Vitro Academic Studies

Nucleic Acid Interaction Mechanisms

9-Chloro-4-methoxyacridine, like many acridine (B1665455) derivatives, primarily exerts its effects through direct and indirect interactions with DNA. These interactions disrupt the normal functions of DNA, leading to downstream cellular consequences.

DNA Intercalation Dynamics and Sequence Specificity (e.g., Poly(dA-dT) Binding)

The planar aromatic ring system of this compound allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govrsc.org This mode of binding is a primary mechanism of action for many acridine compounds. Spectroscopic and calorimetric analyses have been employed to study the binding properties of acridine derivatives with calf thymus DNA (CT-DNA). nih.gov Studies on related 9-aminoacridine (B1665356) derivatives have shown that upon interaction with DNA, their absorption spectra exhibit a red shift and significant hypochromic effects, while fluorescence emission intensities decrease, all of which are characteristic of intercalation. nih.gov The binding constants for these complexes have been determined, indicating a strong interaction with DNA. nih.gov

The efficiency of intercalation and the stability of the resulting DNA-ligand complex can be influenced by the specific DNA sequence. While detailed studies on the sequence specificity of this compound itself are limited, research on related acridine compounds provides valuable insights. For instance, 9-aminoacridine-4-carboxamides demonstrate a pronounced preference for binding to GC-rich regions within the DNA. nih.gov This specificity is largely attributed to the 4-carboxamide group, which can form hydrogen bonds with the functional groups of GC base pairs in the minor groove. nih.gov In contrast, some acridine derivatives show a preference for AT-rich sequences. The neighbor-exclusion principle, which posits that intercalation typically occurs at every other base-pair site, is another critical aspect of these interactions, reflecting a significant negative cooperativity in the binding process. nih.gov

The interaction of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), a closely related compound, with DNA has been shown to be complex, forming multiple types of complexes with different binding characteristics. rsc.orgresearchgate.net These interactions include classical intercalation as well as external binding. rsc.orgresearchgate.net The formation of these complexes is supported by various biophysical techniques, including absorbance, fluorescence, circular dichroism, and viscometry. rsc.orgresearchgate.net

Table 1: Binding Constants of ACMA-DNA Complexes

| Complex | Binding Constant (M⁻¹) |

|---|---|

| PD(I) | (6.5 ± 1.1) × 10⁴ rsc.org |

| PD(II) | (5.5 ± 1.5) × 10⁴ rsc.org |

Modulation of DNA Metabolism and Biosynthesis Pathways

By intercalating into the DNA helix, this compound can physically obstruct the processes of DNA replication and transcription. The presence of the intercalated molecule can impede the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules. researchgate.net This disruption of DNA metabolism is a key contributor to the biological effects of intercalating agents. The actual synthesis of DNA occurs during the S phase of the cell cycle, and any interference with this process can lead to cell cycle arrest and apoptosis. nih.gov

Oligonucleotides covalently linked to a 9-aminoacridine derivative have been shown to selectively control gene expression by blocking transcription initiation when the oligonucleotide binds to the transcribed strand in the open complex formed by E. coli RNA polymerase. researchgate.net Furthermore, the translation of messenger RNA can be prevented by using an oligonucleotide complementary to the sequence upstream from the Shine-Dalgarno sequence. researchgate.net

Interaction with DNA-Modifying Enzymes (e.g., Topoisomerases I and II, Telomerase)

This compound and its derivatives can also exert their effects by targeting enzymes that are crucial for maintaining DNA topology and integrity.

Topoisomerases I and II: These enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and recombination. nih.gov They function by creating transient breaks in the DNA backbone. nih.gov Many anticancer drugs, known as topoisomerase poisons, act by stabilizing the covalent complex formed between the topoisomerase and DNA, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA strand breaks. nih.gov Acridine derivatives are known to be potent inhibitors of topoisomerase II. nih.gov For example, amsacrine (B1665488) (m-AMSA), a related acridine derivative, stimulates topoisomerase II-mediated DNA cleavage. nih.gov The interaction between topoisomerase II, DNA, and acridine-based drugs can be indicative of the drug's cytotoxic efficacy. nih.gov

Telomerase: This enzyme is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining their length and preventing cellular senescence. Telomerase is highly active in most cancer cells but not in most normal somatic cells, making it an attractive target for cancer therapy. nih.gov Certain acridine derivatives, particularly pentacyclic acridines, have been identified as potent inhibitors of telomerase. nih.gov These compounds are thought to inhibit the enzyme by stabilizing G-quadruplex structures that can form in the single-stranded telomeric DNA. nih.gov This stabilization prevents telomerase from binding to its substrate and extending the telomeres. Inhibition of telomerase can lead to telomere shortening, cell cycle arrest, and ultimately, cell death. nih.govmdpi.com

Photoinduced Processes and Electron Transfer with DNA

Upon absorption of light, acridine derivatives can be excited to a higher energy state. In this excited state, they can participate in photoinduced electron transfer reactions with DNA bases, particularly guanine (B1146940). researchgate.net This process can lead to the formation of reactive radical species, which can in turn cause DNA damage. researchgate.net The efficiency of this electron transfer is dependent on the distance and orientation between the acridine chromophore and the DNA base. researchgate.net Studies with 9-amino-6-chloro-2-methoxyacridine have shown that the presence of a neighboring guanine nucleobase results in fluorescence quenching, indicative of charge transfer. researchgate.net A series of 9-substituted 10-methylacridinium (B81027) ions have been synthesized to study their photodynamics and the rate constants of photoinduced electron transfer. nih.gov

Binding to Abasic Sites within DNA Helices

Abasic (AP) sites are common DNA lesions that arise from the spontaneous or induced cleavage of the N-glycosidic bond, leaving a sugar-phosphate backbone without an attached base. nih.govacs.org These sites are mutagenic and cytotoxic if not repaired. Some acridine derivatives have been specifically designed to recognize and bind to these abasic sites. nih.govacs.org A derivative of 9-aminoacridine, 9-[(10-(aden-9-yl)-4,8-diazadecyl)amino]-6-chloro-2-methoxy-acridine, has been shown to incise DNA at apurinic sites at nanomolar concentrations. acs.orgnih.gov This cleavage is thought to occur via a β-elimination mechanism. acs.org The ability to target and cleave DNA at these vulnerable sites represents another mechanism by which acridine compounds can induce DNA damage. nih.govacs.org

Protein and Enzyme Interaction Mechanisms

While the primary target of this compound is DNA, its interactions are not exclusively limited to nucleic acids. As mentioned in the previous section (5.1.3), it can inhibit the function of crucial DNA-modifying enzymes like topoisomerases and telomerase. These enzymes are proteins, and the inhibition is a result of a direct or indirect interaction between the small molecule and the protein-DNA complex. The binding of acridines to these enzymes can alter their conformation and catalytic activity. Further research is needed to fully elucidate the broader spectrum of protein and enzyme interactions of this compound beyond those directly involved in DNA metabolism.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-amino-6-chloro-2-methoxyacridine (ACMA) |

| 9-aminoacridine-4-carboxamides |

| Amsacrine (m-AMSA) |

| 9-[(10-(aden-9-yl)-4,8-diazadecyl)amino]-6-chloro-2-methoxy-acridine |

| 9-substituted 10-methylacridinium ions |

| Pentacyclic acridines |

Direct Protein Binding Studies (e.g., Bovine Serum Albumin, FoxP3)

The interaction of this compound with major biological macromolecules is a key area of investigation. While specific studies detailing the direct binding of this compound to Bovine Serum Albumin (BSA) are not available in the reviewed literature, research on related acridine compounds provides insight into their potential protein interactions.

Studies have been conducted on acridine derivatives and their interaction with the Forkhead box P3 (FoxP3) protein, a master regulator in regulatory T cells (Tregs). A series of 9-amino-acridine analogues were found to directly bind to FoxP3, interfering with its DNA-binding activity and subsequently inhibiting its regulation of downstream genes. nih.gov This interference with FoxP3's function is concentration-dependent. nih.gov Although this compound was not among the tested compounds, this research highlights a potential mechanism for acridine scaffolds. The direct interaction between FoxP3 and another transcription factor, RORγt, has been shown to be a mechanism for inhibiting IL-17A transcription. nih.gov

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Protein Kinase C, Cyclic GMP-AMP Synthase (cGAS))

The inhibitory activity of acridine derivatives against various enzymes is a significant area of research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The acridine structure is a known template for cholinesterase inhibitors. nih.gov While specific IC50 values for this compound are not prominently documented, a related compound, 9-amino-6-chloro-2-methoxyacridine (ACMA), is known to inhibit acetylcholinesterase. glpbio.comadipogen.com Studies on other derivatives, such as 9-phosphoryl-9,10-dihydroacridines, have shown potent inhibition of BChE, with some compounds exhibiting IC50 values in the low micromolar range, while demonstrating weak inhibition of AChE. nih.gov This suggests that substitutions on the acridine ring system are critical for both the potency and selectivity of cholinesterase inhibition.

Protein Kinase C (PKC): There is no specific data available from the reviewed academic studies on the direct inhibition of Protein Kinase C by this compound. However, the inhibition of PKC is a recognized mechanism for certain therapeutic interventions. nih.gov

Cyclic GMP-AMP Synthase (cGAS): The cGAS-STING pathway is crucial for innate immune responses to cytosolic DNA. nih.gov Inhibition of cGAS is a therapeutic strategy for certain autoimmune and inflammatory diseases. nih.govjournal-dtt.org Antimalarial drugs with an acridine backbone have been identified as cGAS inhibitors, functioning by disrupting the interaction between cGAS and dsDNA. While this suggests a potential role for acridine compounds, direct inhibitory data for this compound on cGAS is not currently available.

Interference with Transcriptional Processes and Protein Metabolism

Acridine compounds are well-known DNA intercalators, a mechanism that can fundamentally interfere with transcriptional processes. Studies on 9-amino-6-chloro-2-methoxyacridine (ACMA) show that it can form multiple distinct complexes with DNA. researchgate.net This interaction can lead to a slowdown or even inhibition of transcription and replication processes. researchgate.net Research on 7-substituted 9-chloro-2-methoxyacridines suggests that DNA metabolism is a primary target for these compounds in Leishmania infantum. researchgate.net The same study also observed secondary effects on other biochemical pathways, including protein metabolism, indicating that these acridine compounds may act as multi-target agents. researchgate.net

Cellular and Subcellular Interaction Mechanisms (In Vitro)

Effects on Cell Cycle Progression

The impact of acridine derivatives on the cell cycle has been noted. Research on m-AMCA, a carbamate (B1207046) analogue of the acridine derivative amsacrine, demonstrated effects on cell cycle progression, including a slowing of S-phase transit and an arrest in the G2-phase. nih.gov This compound also induced G1-phase cell cycle arrest. nih.gov These findings, observed in a related acridinylamino compound, suggest that the acridine scaffold can be associated with significant perturbations of the cell cycle, though specific studies on this compound are needed for confirmation.

Modulation of Mitochondrial Activity

The effect of acridine derivatives on mitochondrial function has been a subject of investigation. In a study involving 7-substituted 9-chloro and 9-amino-2-methoxyacridines, the compounds were evaluated for their effects on the mitochondrial membrane potential in Leishmania infantum. The results indicated that these acridine derivatives did not significantly affect the mitochondrial membrane potential, suggesting they are not primarily inhibitors of energetic metabolism in this context. researchgate.net

Interaction with Cellular and Subcellular Membranes

The ability of acridine derivatives to interact with cellular membranes is linked to their physicochemical properties. The fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA) has been used extensively to study energy transduction at both thylakoid and cell membranes. nih.gov Its fluorescence is pH-dependent and is quenched upon the establishment of a proton gradient across a membrane. glpbio.combiocat.com This property allows it to be used to monitor cation and anion movement and the activity of membrane-bound ATPases. adipogen.com Studies analyzing the adsorption of 9-aminoacridine to chromatophore membranes show that the interaction is described by S-shaped isotherms and is influenced by electrostatic effects. nih.gov A study of 7-substituted 9-chloro-2-methoxyacridines also investigated their effects on plasma membrane potential. researchgate.net

Data Tables

Table 1: Enzyme Inhibition by Acridine Derivatives Note: Data is for related compounds, as specific data for this compound was not available in the reviewed sources.

| Compound Name | Target Enzyme | Inhibition Metric | Value |

| 1d (dibenzyloxy derivative of 9-phosphoryl-9,10-dihydroacridine) | Butyrylcholinesterase (BChE) | IC50 | 2.90 ± 0.23 µM nih.gov |

| 1e (diphenethyl bioisostere of 9-phosphoryl-9,10-dihydroacridine) | Butyrylcholinesterase (BChE) | IC50 | 3.22 ± 0.25 µM nih.gov |

Table 2: FoxP3-DNA Binding Inhibition by Acridine Derivatives Note: Data is for related compounds, as specific data for this compound was not available in the reviewed sources.

| Compound Name | Assay Type | Inhibition Metric | Value |

| QDD (a 9-amino-acridine derivative) | AlphaScreen | IC50 | 2 µM nih.gov |

| MP4 (a 9-amino-acridine derivative) | AlphaScreen | IC50 | 0.37 µM nih.gov |

Compound Names

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations solve the fundamental equations of quantum mechanics to determine the electronic structure and properties of molecules. These methods are crucial for understanding reactivity and predicting spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com It is particularly effective for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier molecular orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For acridine (B1665455) derivatives, these calculations help predict their behavior in chemical reactions and their potential as organic semiconductor materials. researchgate.netsioc-journal.cn

Computational studies on various acridine derivatives provide representative data on their frontier orbital energies. researchgate.net The analysis of these values allows for the prediction of charge transfer interactions within the molecule. aimspress.com

Table 1: Representative Frontier Orbital Data for Acridine Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Acridone (B373769) | -5.932 | -1.197 | 4.735 |

| Proflavin | -5.252 | -2.014 | 3.238 |

| Acridine Orange | -5.007 | -1.742 | 3.265 |

| Acridine Yellow | -5.225 | -2.123 | 3.102 |

This table presents data for representative acridine derivatives to illustrate the application of DFT analysis. Data sourced from computational studies on acridine derivatives. researchgate.net

Ab initio calculations are quantum chemistry methods that rely on first principles without the use of experimental data. These calculations are instrumental in exploring reaction mechanisms, such as the formation and stability of radicals. mdpi.com For a molecule like 9-Chloro-4-methoxyacridine, ab initio methods can be used to model the homolytic cleavage of bonds to form a radical species.

The process involves optimizing the geometry of the parent molecule, the potential radical species, and the transition states connecting them. mdpi.com By calculating the electronic energies at these points, researchers can determine the energy barriers for radical formation and the relative stability of the resulting radical. This is particularly relevant for understanding potential degradation pathways or metabolic activation processes where radical intermediates may play a role. Studies on acrylate (B77674) polymerization, for example, have successfully used ab initio calculations to predict rate coefficients for reactions involving radical centers. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structures and dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, a key biological target of interest is the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, which is crucial for the parasite's DNA synthesis. nih.gov

Docking simulations place the this compound molecule into the active site of PfDHFR-TS (PDB ID: 1J3I) to identify the most stable binding pose. nih.gov The analysis focuses on the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. researchgate.net Studies on similar inhibitors have identified key residues within the PfDHFR-TS active site that are critical for binding. nih.govabap.co.in These interactions are fundamental for the ligand's ability to inhibit the enzyme.

Table 2: Key Amino Acid Residues in the PfDHFR-TS Active Site for Ligand Binding

| Interacting Residue | Type of Interaction |

|---|---|

| Asp-54 | Hydrogen Bond |

| Ile-164 | Hydrogen Bond, Hydrophobic |

| Ser-108 | Hydrogen Bond |

| Ala-16 | Hydrogen Bond, Hydrophobic |

| Phe-58 | Hydrophobic |

| Met-55 | Hydrophobic |

This table lists key amino acid residues frequently involved in the binding of inhibitors to the PfDHFR-TS active site, as identified in various docking studies. nih.govabap.co.in

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's evolution over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to characterize its dynamic behavior. semanticscholar.orgchemrxiv.org

An MD simulation of the this compound-PfDHFR-TS complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period, typically nanoseconds. researchgate.net Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. researchgate.net

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the enzyme throughout the simulation. researchgate.net

These simulations provide a more realistic understanding of the binding event, revealing the flexibility of the complex and the durability of key interactions. semanticscholar.org

A primary goal of molecular modeling is to predict the binding affinity of a ligand to its target, often expressed as a binding free energy (e.g., in kcal/mol). nih.gov Lower binding energy values indicate a stronger, more favorable interaction. abap.co.inresearchgate.net Docking programs provide scoring functions that estimate this affinity. For example, docking studies of various compounds with PfDHFR-TS have reported binding energies ranging from -8.1 to -10.0 kcal/mol for potential inhibitors. nih.gov

These computational methods also explore the conformational landscape of the ligand—the different spatial arrangements (conformations) it can adopt. By evaluating the energy of these different conformations both in solution and within the binding site, researchers can understand the energetic cost of binding and identify the most likely bioactive conformation.

Table 3: Representative Predicted Binding Affinities for PfDHFR-TS Inhibitors

| Compound Type | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Chloro-derivatives of Pinocembrin | -8.1 to -8.4 |

| Tanariflavanone D | -9.44 |

| Chalcone Derivative | -7.53 |

This table shows examples of predicted binding affinities for different compounds docked into the PfDHFR-TS enzyme, demonstrating the typical range of values obtained in such studies. nih.govabap.co.inresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acridone |

| 9-Aminoacridine (B1665356) |

| Proflavin |

| Acridine Orange |

| Acridine Yellow |

| Pyrimethamine |

| Pinocembrin |

| Tanariflavanone D |

| Warfarin |

Theoretical Studies on Photoinduced Electron Transfer and Energy Transfer Processes

A detailed theoretical investigation into the photoinduced electron transfer (PET) and energy transfer (ET) processes of this compound would necessitate sophisticated computational modeling. Such studies would typically involve:

Determination of Ground and Excited State Geometries: Optimization of the molecular structure in both its ground state (S₀) and lowest singlet (S₁) and triplet (T₁) excited states.

Calculation of Frontier Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electron-donating and electron-accepting capabilities of the molecule upon photoexcitation.

Analysis of Electronic Transitions: Using TD-DFT to simulate the absorption and emission spectra and to identify the nature of the electronic transitions (e.g., π-π, n-π, charge transfer).

Mapping Potential Energy Surfaces: Exploring the potential energy surfaces of the excited states to identify reaction pathways, energy barriers, and the geometries of key intermediates and transition states involved in PET and ET processes.

Calculation of Key Parameters: Quantifying parameters such as the driving force for electron transfer (ΔG_ET), reorganization energies (λ), and electronic coupling matrix elements (V_DA) to estimate the rates of electron transfer according to Marcus theory.

Without such dedicated studies on this compound, any discussion on its specific PET and ET characteristics would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The generation of meaningful data tables, as requested, is therefore not possible.

Further experimental and computational research is required to elucidate the specific photochemistry and photophysics of this compound. Such work would be essential to understand its potential for applications that rely on controlled photoinduced processes.

Advanced Research Applications and Future Directions in Medicinal Chemistry

Antimicrobial Research Applications

The acridine (B1665455) nucleus is a well-established pharmacophore in the design of antimicrobial agents. The unique electronic and steric properties of 9-Chloro-4-methoxyacridine make it a valuable starting point for the development of novel drugs to combat infectious diseases.

Development of Novel Antileishmanial Agents: Multitarget Strategies

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue. Research into 9-chloro-2-methoxyacridine (B100718) derivatives has revealed their potential as potent antileishmanial agents. nih.govresearchgate.net Studies have shown that the biological activity of these compounds is highly dependent on the substituents at both the 7- and 9-positions of the acridine ring. nih.govresearchgate.net For instance, the substitution of the 9-chloro group with a 9-amino group has been found to enhance antileishmanial activity, suggesting that the amino group plays a critical role in the interaction with parasitic macromolecules. nih.gov

A key finding is that these acridine derivatives may act as multitarget drugs. nih.govresearchgate.net While their primary mechanism of action is believed to be the inhibition of DNA metabolism in Leishmania promastigotes, they also appear to affect other biochemical pathways, including protein and lipid metabolism. nih.govresearchgate.net This multitarget approach is advantageous as it can potentially reduce the likelihood of drug resistance development.

Further research has explored the efficacy of dimeric and tetrameric derivatives of 2-methoxyacridine. nih.gov These complex molecules have demonstrated significant in vitro antiparasitic properties against Leishmania infantum. nih.govresearchgate.netnih.gov The antileishmanial activity of these larger molecules varies with the nature of the 9-substituent and the length of the linker connecting the acridine units. nih.govresearchgate.net

| Compound Type | Key Findings | Reference |

| 9-Amino-2-methoxyacridine derivatives | Generally display higher antileishmanial activity than their 9-chloro counterparts. | nih.gov |

| Bis- and Tetra-acridines | Exhibit potent antileishmanial activity that is dependent on the linker length and the 9-substituent. | nih.govresearchgate.netnih.gov |

| 2-Methoxyacridine series | Confirmed to have strong in vitro antiparasitic properties. | nih.govresearchgate.net |

Exploration of Antibacterial Agents: Addressing Antimicrobial Resistance (e.g., MRSA)

The rise of antimicrobial resistance, particularly from pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to public health. nih.gov This has spurred the search for new antibacterial agents with novel mechanisms of action. nih.gov While research directly focusing on this compound for anti-MRSA activity is specific, the broader class of acridine derivatives has been investigated for antibacterial properties. The development of resistance to current treatments, including vancomycin, highlights the urgent need for new therapeutic options. nih.gov

High-throughput screening of whole-animal infection models has been a powerful tool in identifying novel antistaphylococcal compounds. nih.gov This approach allows for the simultaneous assessment of antibacterial activity and host toxicity. nih.gov The challenge remains to develop agents that can overcome resistance mechanisms, such as the mecA gene in MRSA which encodes for a penicillin-binding protein that confers resistance to β-lactam antibiotics. nih.gov

Future research into this compound derivatives could focus on designing compounds that specifically target MRSA. Strategies might include the development of hybrid molecules that combine the acridine scaffold with other pharmacophores known to have anti-MRSA activity, or the design of compounds that disrupt bacterial cell membranes or inhibit biofilm formation.

Antimalarial Agent Research and Development

Malaria remains a devastating disease, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new antimalarial drugs. ucr.edu The 9-aminoacridine (B1665356) scaffold, a close relative of this compound, has been a cornerstone in the synthesis of antimalarial agents. mdpi.com

Design of New Antimalarial Chemical Scaffolds and Hybrid Molecules

A promising strategy in antimalarial drug design is the creation of hybrid molecules. mdpi.comnih.gov This "covalent bitherapy" approach involves linking two pharmacologically active moieties to create a single agent with dual activity. nih.gov This can lead to enhanced efficacy, improved physicochemical properties, and a reduced likelihood of resistance. mdpi.comnih.gov

For example, researchers have synthesized hybrid molecules by covalently linking a 1,2,4-trioxane (B1259687) moiety, derived from artemisinin, to 9-diaminoalkyl-6-chloro-2-methoxyacridine. mdpi.com These "trioxaquines" and "trioxolaquines" have shown potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. mdpi.com

Another approach involves modifying the 9-amino-6-chloro-2-methoxyacridine (B163386) core by linking it to quinolizidinylalkyl moieties. mdpi.com This modification has resulted in compounds with activity comparable to chloroquine (B1663885) against CQS strains and significantly improved activity against CQR strains. mdpi.com The length of the spacer connecting the two moieties was found to be a critical determinant of potency. mdpi.com

| Hybrid Molecule Type | Description | Activity | Reference |

| Trioxaquines/Trioxolaquines | 1,2,4-trioxane linked to 9-diaminoalkyl-6-chloro-2-methoxyacridine. | Potent against CQS and CQR P. falciparum strains. | mdpi.com |

| Quinolizidinylalkyl-acridines | Quinolizidinylalkyl moieties linked to 9-amino-6-chloro-2-methoxyacridine. | Comparable to chloroquine against CQS strains and 3-4 fold superior against CQR strains. | mdpi.com |

Deeper Elucidation of Antimalarial Mechanisms of Action

Understanding the mechanism of action of antimalarial drugs is crucial for the development of new and more effective therapies. nih.gov For many quinoline-based drugs, including those derived from the acridine scaffold, the primary mode of action is the inhibition of hemozoin formation. nih.govnih.gov The parasite digests hemoglobin in its food vacuole, releasing toxic heme. nih.gov To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. nih.gov Acridine derivatives are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. nih.gov

However, research suggests that the antimalarial activity of some acridine derivatives may be more complex. For instance, some compounds may have additional targets within the parasite. nih.gov Modern genomic and proteomic techniques are providing new insights into the biology of the Plasmodium parasite, revealing a range of potential new drug targets, including proteases, protein kinases, and transporters. nih.gov Future research on this compound derivatives will likely focus on elucidating their precise mechanisms of action and identifying whether they interact with any of these novel targets.

Anticancer Research Applications

Acridine derivatives have a long history in cancer chemotherapy, with some compounds having been used clinically. researchgate.netarabjchem.org The planar structure of the acridine ring allows it to intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death. researchgate.netarabjchem.org

Research into 9-aminoacridine-4-carboxamide (B19687) derivatives, which are structurally related to this compound, has shown their potential as anticancer agents. researchgate.netarabjchem.org These compounds are designed to bind to the minor groove of DNA and stabilize the DNA topoisomerase cleavable complex, thereby halting DNA processing. researchgate.netarabjchem.org

A series of 9-acridinyl amino acid derivatives were synthesized and tested for their cytotoxicity against K562 and A549 cancer cell lines. nih.gov Several of these compounds exhibited IC50 values comparable to or lower than the established chemotherapeutic agent amsacrine (B1665488). nih.gov Notably, some derivatives were particularly effective against the A549 lung cancer cell line, an area where amsacrine has limited efficacy. nih.gov

Furthermore, 9-aminoacridine derivatives have been evaluated for their in vitro anticancer activity against cervical (HeLa) and lung (A-549) cancer cell lines. arabjchem.org Certain compounds demonstrated potent anticancer activity against both cell lines. arabjchem.org The development of hybrid molecules is also being explored in anticancer research, with the aim of improving the pharmacological activity of chloroquine-based compounds. nih.gov

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference |

| 9-Acridinyl amino acid derivatives | K562, A549 | Some compounds showed IC50 values comparable to or lower than amsacrine, with notable activity against A549. | nih.gov |

| 9-Aminoacridine derivatives | HeLa, A-549 | Demonstrated potent in vitro anticancer activity. | arabjchem.org |

| 9-Aminoacridine-4-carboxamide derivatives | HeLa, A-549 | Selected compounds showed activity against both cervical and lung cancer cell lines. | arabjchem.org |

Design and Evaluation of DNA-Intercalating Agents with Topoisomerase Inhibitory Properties

The planar tricyclic structure of acridine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This physical distortion of the DNA structure can interfere with the processes of replication and transcription, leading to cytotoxic effects. Furthermore, these agents are known to interact with topoisomerases, enzymes that are critical for managing DNA topology during cellular processes.

Topoisomerases, particularly topoisomerase II, are key targets for many anticancer drugs. semanticscholar.org These enzymes work by creating transient double-strand breaks in the DNA to allow for strand passage, thereby resolving knots and tangles. mdpi.com Certain DNA intercalators, known as "topoisomerase poisons," stabilize the temporary complex formed between topoisomerase II and the cleaved DNA. semanticscholar.org This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA breaks and ultimately triggering cell death. semanticscholar.org

Research into 9-substituted acridine derivatives has focused on optimizing their dual ability to bind to DNA and inhibit topoisomerase II. A study on a series of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives found that they displayed strong inhibitory activity against topoisomerase II at a concentration of 100 μM. nih.gov One particular compound from this series, designated 8p, was shown to effectively penetrate A549 cancer cells, intercalate with double-stranded DNA, and induce DNA damage. nih.gov This highlights the potential of the 6-chloro-2-methoxy-acridine scaffold as a basis for developing potent topoisomerase II inhibitors. nih.gov The mechanism of action for such compounds involves trapping the enzyme-DNA cleavable complex, a hallmark of topoisomerase poisons like the well-known acridine derivative amsacrine (m-AMSA). nih.gov

Table 1: Topoisomerase Inhibitory Activity of a 9-benzylamino-6-chloro-2-methoxy-acridine Derivative

| Compound | Target Enzyme | Activity at 100 µM | Mechanism | Reference |

|---|---|---|---|---|

| Compound 8p | Topoisomerase II | Strong Inhibition | DNA Intercalation, DNA Damage Induction | nih.gov |

| Topoisomerase I | Moderate Inhibition | Not specified | nih.gov |

Development of Novel Apoptosis-Inducing and Anti-Proliferative Compounds

The ability of this compound derivatives to induce DNA damage and inhibit topoisomerase function directly translates into potent anti-proliferative and apoptosis-inducing activities. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

The research on 9-benzylamino-6-chloro-2-methoxy-acridine derivatives demonstrated that these compounds exhibit good antiproliferative activity against cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The lead compound, 8p, was found to induce apoptosis in A549 lung cancer cells through a caspase-dependent intrinsic pathway. nih.gov Furthermore, it caused the cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov Cell cycle checkpoints are critical control points that ensure the fidelity of cell division; arresting the cycle at the G2/M phase prevents cells with damaged DNA from proceeding to mitosis, often shunting them towards an apoptotic fate. Similarly, other structurally related compounds, such as 7-chloro-(4-thioalkylquinoline) derivatives, have been shown to induce apoptosis and inhibit DNA and RNA synthesis. mdpi.com

Table 2: Anti-Proliferative Activity of a 9-benzylamino-6-chloro-2-methoxy-acridine Derivative

| Compound | Cell Line | Key Effects | Pathway | Reference |

|---|---|---|---|---|

| Compound 8p | A549 (Lung Cancer) | Good antiproliferative activity (low µM IC₅₀) | Induces apoptosis through caspase-dependent intrinsic pathway | nih.gov |

| Induces DNA damage | G2/M phase cell cycle arrest | nih.gov |

Photosensitizing Agents in Photodynamic Therapy Research

Photodynamic therapy (PDT) is a treatment modality that uses a combination of a photosensitizing agent, light of a specific wavelength, and oxygen. nih.gov When the photosensitizer absorbs light, it transfers this energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS) that can destroy nearby cells. nih.gov This technique offers a degree of selectivity, as the cytotoxic effect is localized to areas exposed to both the drug and light.

Synthetic dyes are a major class of photosensitizers used in PDT. nih.gov Acridine derivatives, as colored aromatic compounds, fit into this category. While specific research focusing solely on this compound as a photosensitizer is not prominent in the provided results, the general principle applies. For a compound to be an effective photosensitizer, it must possess favorable photophysicochemical properties, including strong absorption at therapeutic wavelengths (typically in the red region of the spectrum for deeper tissue penetration) and a high quantum yield of singlet oxygen generation. mdpi.com Research on other complex heterocyclic dyes, such as tetraarylchlorins, has demonstrated that structural modifications, like the inclusion of a heavy atom, can enhance singlet oxygen generation and improve PDT efficacy. mdpi.com Future research could explore modifications of the this compound structure to optimize its potential as a photosensitizing agent for PDT applications.

Neurological Disorder Research

The versatility of the acridine scaffold extends to the field of neurodegenerative diseases, where derivatives are being investigated for their potential to address various pathological targets.

Development of Acetylcholinesterase and Butyrylcholinesterase Inhibitors

Alzheimer's disease (AD) is characterized by a deficit in the neurotransmitter acetylcholine. hilarispublisher.com Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy to manage the cognitive symptoms of AD. hilarispublisher.comnih.gov Tacrine (B349632), a 9-aminoacridine derivative, was the first cholinesterase inhibitor approved for AD treatment, establishing the acridine core as a valuable pharmacophore in this area. hilarispublisher.comnih.gov

Research has explored various 9-substituted acridine derivatives as potent inhibitors of both AChE and BChE. nih.govresearchgate.net Studies on novel 9-phosphoryl-9,10-dihydroacridines and their aromatized 9-phosphorylacridine analogs have identified compounds with effective BChE inhibitory activity. nih.gov For instance, a dibenzyloxy derivative (compound 1d) and its diphenethyl bioisostere (compound 1e) were found to be effective BChE inhibitors with IC₅₀ values of 2.90 µM and 3.22 µM, respectively. nih.gov The 6-chloro-2-methoxyacridine-9-amine ring has also been incorporated into hybrid molecules, such as one that combines features of tacrine and donepezil, resulting in potent nanomolar inhibition of both AChE and BChE. hilarispublisher.com

Table 3: Butyrylcholinesterase (BChE) Inhibition by 9-Phosphorylacridine Derivatives

| Compound | Description | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1c | Diphenylphosphonate derivative | 48.0 ± 3.1 | nih.gov |

| 1d | Dibenzyloxy derivative | 2.90 ± 0.23 | nih.gov |

| 1e | Diphenethyl bioisostere of 1d | 3.22 ± 0.25 | nih.gov |

| 1f | Para-chloro substituted phenethyl derivative | 21.7 ± 1.7 | nih.gov |

Investigation of Beta-Amyloid Self-Aggregation Inhibition

A key pathological hallmark of Alzheimer's disease is the formation of senile plaques composed of aggregated beta-amyloid (Aβ) peptides. nih.gov These aggregates are neurotoxic, and inhibiting their formation is a major therapeutic goal. nih.govnih.gov

Multifunctional agents that can simultaneously inhibit cholinesterases and prevent Aβ aggregation are of significant interest. Research into 9-phosphorylacridine derivatives has shown that these compounds can interfere with the self-aggregation of the Aβ₄₂ peptide. nih.gov This dual-action capability makes the acridine scaffold a promising platform for developing disease-modifying therapies for Alzheimer's disease. The mechanism is thought to involve the inhibitor molecule interacting with the Aβ peptide, increasing its hydrophilicity and disrupting the hydrophobic interactions that drive aggregation. nih.gov

Fluorescent Probe and Bioimaging Applications

The inherent fluorescence of the acridine core, which can be fine-tuned by substituents, makes these compounds valuable tools in biological research.